Ethyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate
Description
Ethyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a spirocyclic compound characterized by a bicyclic structure where an oxygen-containing ring (oxirane) is fused to a cyclohexane ring via a spiro carbon atom. The molecule features an ethyl ester group at position 2 and methyl substituents at positions 4 and 6 of the spiro system.
Properties
Molecular Formula |
C12H20O3 |
|---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
ethyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-4-14-11(13)10-12(15-10)6-5-8(2)7-9(12)3/h8-10H,4-7H2,1-3H3 |
InChI Key |
MPCLRCRVHKZOBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)CCC(CC2C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
Purification and Characterization
Purification of the synthesized compound is generally achieved by silica gel column chromatography using solvent gradients such as cyclohexane/ethyl acetate/methanol mixtures or dichloromethane-based solvent systems. Characterization involves:
- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR) to confirm the spirocyclic framework and methyl substituents.
- High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for purity assessment.
- Crystallization to obtain analytically pure solid samples.
Summary Table of Preparation Methods
| Method Type | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Sulfur ylide-mediated cyclization | Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate, trimethylsulfoxonium iodide | Mild heat, base | Direct ring formation, moderate yield | Multi-step, sensitive reagents |
| Base-mediated alkylation | Ethyl carbamate, potassium tert-butoxide, spirocyclic precursor | High temperature (130 °C), inert atmosphere | Straightforward, moderate yield | Long reaction time, purification needed |
| Flow synthesis | Precursor in conc. H2SO4, ethanol-water | 120 °C, 5 bar, continuous flow | Scalable, reproducible | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones
Reduction: Reduction reactions can yield alcohols or other reduced forms
Substitution: Nucleophilic substitution reactions can introduce different functional groups
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Reducing agents: Like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Solvents: Common solvents include dichloromethane, ethanol, and water
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can produce carboxylic acids or ketones
Reduction: Can yield alcohols or alkanes
Substitution: Can result in various substituted derivatives
Scientific Research Applications
Ethyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
The following analysis compares Ethyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate with structurally related spirocyclic esters, focusing on molecular features, physicochemical properties, and commercial availability.
Structural Analogues and Substituent Effects
Key Observations :
- Ester Group Variation : Replacing the ethyl ester (C₂H₅) with a methyl ester (CH₃) reduces molecular weight by ~14 Da (e.g., Methyl 4,6-dimethyl analog, ).
- Spiro Ring Modification : The 1,6-dioxaspiro analog () introduces an additional oxygen atom, increasing polarity and molecular weight (214.26 vs. 198.26 for the target compound) .
- Alkyl Chain Length : Increasing the alkyl chain at position 2 (e.g., butyl or heptyl in ) significantly elevates molecular weight and likely alters lipophilicity.
Physicochemical Properties
Limited data are available for direct comparisons:
- Boiling Points: Not reported for most analogs, except for Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate (also unspecified, ).
- Storage Conditions: No specific storage guidelines are provided for the target compound or its analogs, suggesting standard handling protocols may apply .
Commercial Availability
- Ethyl 2-butyl-1-oxaspiro[2.5]octane-2-carboxylate : Available commercially (CAS 922713-06-2), though pricing and stock details are unspecified .
Biological Activity
Ethyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
- Molecular Formula : CHO
- Molecular Weight : 212.29 g/mol
- CAS Number : 1483641-30-0
The biological activity of this compound can be attributed to its structural characteristics, particularly the spirocyclic framework which is known to influence various biological interactions. The compound's activity is primarily linked to its ability to interact with enzymes and receptors in biological systems.
Enzymatic Interactions
Research indicates that compounds with the 1-oxaspiro[2.5]octane moiety exhibit significant interactions with epoxide hydrolases. For instance, studies have shown that yeast epoxide hydrolase (YEH) preferentially hydrolyzes O-axial C3 epimers of 1-oxaspiro[2.5]octanes more rapidly than their O-equatorial counterparts, suggesting a stereochemical preference that enhances biological activity . This enzymatic interaction highlights the potential for this compound to act as a substrate or inhibitor in metabolic pathways.
Antimicrobial Properties
There is emerging interest in the antimicrobial properties of spirocyclic compounds. While direct studies on this compound are scarce, related compounds have been identified as effective against various bacterial strains . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
